Iodopyracet I-131
CAS No.: 93507-15-4
Cat. No.: VC1934371
Molecular Formula: C11H16I2N2O5
Molecular Weight: 518.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 93507-15-4 |
---|---|
Molecular Formula | C11H16I2N2O5 |
Molecular Weight | 518.07 g/mol |
IUPAC Name | 2-[3,5-bis(131I)(iodanyl)-4-oxopyridin-1-yl]acetic acid;2-(2-hydroxyethylamino)ethanol |
Standard InChI | InChI=1S/C7H5I2NO3.C4H11NO2/c8-4-1-10(3-6(11)12)2-5(9)7(4)13;6-3-1-5-2-4-7/h1-2H,3H2,(H,11,12);5-7H,1-4H2/i8+4,9+4; |
Standard InChI Key | RERHJVNYJKZHLJ-QHFVJCKDSA-N |
Isomeric SMILES | C1=C(C(=O)C(=CN1CC(=O)O)[131I])[131I].C(CO)NCCO |
SMILES | C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |
Canonical SMILES | C1=C(C(=O)C(=CN1CC(=O)O)I)I.C(CO)NCCO |
Introduction
Chemical Properties and Structure
Iodopyracet I-131 (also known as Iodopyracet I 131 [USAN]) is a radioiodinated compound with the molecular formula C11H16I2N2O5 and a molecular weight of 518.07 g/mol . The compound consists of 2-[3,5-bis(131I)(iodanyl)-4-oxopyridin-1-yl]acetic acid combined with 2-(2-hydroxyethylamino)ethanol . The presence of the radioisotope iodine-131 gives this compound its radiopharmaceutical properties. Structurally, the compound features a pyridine ring with two iodine-131 atoms at positions 3 and 5, an oxo group at position 4, and an acetic acid moiety attached to the nitrogen at position 1 .
Physical Characteristics of Iodine-131 Component
The radioisotope iodine-131 incorporated in Iodopyracet I-131 has specific nuclear properties that are critical to its function:
Property | Value | Reference |
---|---|---|
Half-life | 8.0249(6) days | |
Decay mode | β- + γ | |
Decay energy | 0.970789 MeV | |
Decay product | Xenon-131 | |
Isotope mass | 130.90612638(65) Da |
Iodine-131 emits both beta particles and gamma radiation, with approximately 90% of its energy released as beta radiation that causes tissue damage, while about 10% is emitted as gamma radiation . This dual emission profile makes it valuable for both imaging and therapeutic applications.
Historical Development
Iodopyracet (also known as Diodrast) was one of the first radiopharmaceuticals used for renal function assessment . It was initially employed as a radiocontrast agent in urography before 1950 . The development of Iodopyracet I-131 represented a significant advancement in renal function testing, as it allowed for the measurement of effective renal plasma flow (ERPF) without requiring complex urine collection procedures .
The compound was widely used in physiological studies before eventually being largely replaced by para-aminohippuric acid (PAH) for measuring renal plasma flow . This transition occurred primarily because the chemical determination of PAH was much simpler than the complicated method required for iodopyracet, which involved measurement of the iodopyracet iodine present .
Physiological Basis and Pharmacokinetics
Comparative Clearance Characteristics
Research has established that Iodopyracet I-131 clearance correlates strongly with other measures of renal function:
Clearance Ratio | Mean Value | Range | Reference |
---|---|---|---|
Iodopyracet I-131/PAH | 1.02 | Not specified | |
Iodopyracet 131I/PAH | 0.96 | 0.86-1.04 |
These findings indicate that Iodopyracet I-131 clearance closely approximates PAH clearance, which is considered the gold standard for measuring effective renal plasma flow.
Clinical Applications
Measurement of Renal Plasma Flow
-
Intravenous administration of Iodopyracet I-131
-
Measurement of its clearance through blood sampling or external detection methods
-
Calculation of renal plasma flow based on clearance values
Renal Function Testing Methodology
Various methodologies have been developed to utilize Iodopyracet I-131 in renal function assessment:
The external detection method represents a particularly significant advancement, as it eliminates the need for multiple blood samples or urine collection, making the procedure simpler and more comfortable for patients .
Research Findings
Comparative Studies with Standard Renal Function Tests
Multiple studies have validated the accuracy of Iodopyracet I-131 by comparing it with established renal function measures:
-
Elwood et al. performed 90 simultaneous renal clearances of para-aminohippuric acid (PAH) and Iodopyracet I-131 in 21 patients, finding a mean iodopyracet 131I/PAH clearance ratio of 0.96
-
Another study demonstrated that the whole blood clearance of Iodopyracet I-131 following a single intravenous injection correlated strongly with renal blood flow determined by the PAH constant infusion technique, with a correlation coefficient of 0.930
-
Research by Ueda et al. concluded that the technique to measure the elimination rate of radioactivity of I131-labeled compounds by external counting may serve as a safe and simple renal function test
Time Efficiency Advantages
A significant advantage of Iodopyracet I-131 methodology is the reduction in laboratory processing time. The chemical determination of PAH required approximately 8 hours of technician time compared with only 30 minutes for the radioactive technique using Iodopyracet I-131 .
Comparative Advantages and Limitations
Advantages
-
Simple and rapid procedure that avoids the necessity for urine collection
-
Time-saving technique for measurement of effective renal plasma flow
-
Strong correlation with established methods of measuring renal plasma flow
-
Ability to measure split renal function (relative function of each kidney)
Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume